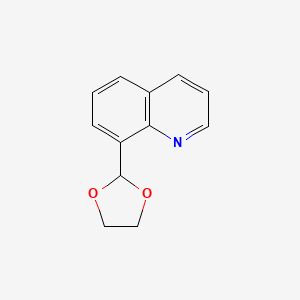

8-(1,3-Dioxolan-2-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

8-(1,3-dioxolan-2-yl)quinoline |

InChI |

InChI=1S/C12H11NO2/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-6,12H,7-8H2 |

InChI Key |

LYJRUEHWVFFOKC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 8 1,3 Dioxolan 2 Yl Quinoline and Its Precursors

Strategic Retrosynthetic Analysis of the 8-(1,3-Dioxolan-2-yl)quinoline Framework

The quinoline (B57606) core can be constructed through various classical methods, such as the Combes, Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis, each offering different substitution patterns on the quinoline ring. For instance, a substituted aniline (B41778) and a β-dicarbonyl compound can be condensed to form the quinoline ring system.

Established Synthetic Routes to the Core this compound Structure

The synthesis of this compound is most commonly achieved through the protection of quinoline-8-carbaldehyde. This involves the reaction of the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, typically in a solvent like toluene (B28343) that allows for the azeotropic removal of water. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be employed in the synthesis of precursors to this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. libretexts.org For instance, 8-haloquinoline could be coupled with a dioxolane-containing boronic acid or ester to form the target structure. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. fishersci.co.uknih.gov Research has demonstrated the successful Suzuki-Miyaura coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester. researchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.org An 8-stannylquinoline derivative could be reacted with a dioxolane-containing halide. While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgmdpi.com

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. chemie-brunschwig.ch An 8-haloquinoline could be coupled with a dioxolane-containing organozinc reagent. Negishi coupling often offers high reactivity and functional group tolerance. mdpi.comchemie-brunschwig.ch

These cross-coupling reactions are generally performed under inert atmospheres and can be sensitive to the choice of catalyst, ligand, base, and solvent.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic halide or triflate | Pd(0) complex | Mild conditions, commercially available reagents, low toxicity of boron compounds. libretexts.orgorganic-chemistry.org | Base sensitive substrates may not be suitable. libretexts.org |

| Stille | Organotin (stannane) | Organic halide | Pd(0) complex | High functional group tolerance. mdpi.com | Toxicity of organotin reagents. organic-chemistry.orgmdpi.com |

| Negishi | Organozinc | Organic halide | Pd or Ni complex | High reactivity, high functional group tolerance. chemie-brunschwig.ch | Moisture and air sensitive reagents. |

Direct functionalization of the quinoline ring at the C8 position provides an alternative route. Quinoline N-oxides can be used as directing groups to achieve regioselective C-H functionalization at the C8 position. preprints.orgnih.gov For example, palladium-catalyzed acylation of quinoline N-oxides has been shown to proceed with high selectivity at the C8-position. nih.gov Rhodium-catalyzed C-H alkylation of quinoline N-oxides with olefins also demonstrates excellent selectivity for the C8 position. researchgate.net

Multi-step syntheses often involve the initial construction of a substituted quinoline ring followed by further modifications. For example, a substituted aniline can be reacted with a suitable three-carbon unit to form the quinoline core through cyclization reactions like the Doebner-von Miller reaction. Subsequent functionalization at the C8 position, for instance, through lithiation followed by reaction with an appropriate electrophile, can introduce the desired functionality.

Another approach involves the synthesis of a precursor already containing the dioxolane moiety. For instance, a compound like 3-(1,3-dioxolan-2-yl)aniline (B1277344) could be a starting material for a quinoline synthesis, leading to a quinoline ring with the dioxolane group at a specific position, which could then be isomerized or further functionalized to the 8-position.

A documented synthesis of 3-(1,3-Dioxolan-2-yl)quinoline N-oxide has been reported. google.com Furthermore, a multi-step synthesis of fluorinated quinoline analogs involved the one-step reaction of 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) using polyphosphoric acid as both a solvent and catalyst to form the quinoline ring. mdpi.com

Functionalization of Quinoline Derivatives at the C8 Position

Novel and Green Chemical Methodologies for this compound Synthesis

Recent research has focused on developing more environmentally friendly and efficient synthetic methods.

Green chemistry principles encourage the use of less hazardous reagents and solvents. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce waste and improve efficiency. researchgate.net Microwave-assisted organic synthesis has also emerged as a green technique for the synthesis of quinoline derivatives. researchgate.net

An eco-compatible, aqueous-mediated sonochemical synthesis of 8-aryl-7,8-dihydro- smolecule.comacs.org-dioxolo[4,5-g]quinolin-6(5H)-ones has been described, utilizing a multi-component reaction in the presence of titanium dioxide nanoparticles as a catalyst. nih.gov While not directly yielding this compound, this method highlights the potential of green chemistry approaches for related structures. Additionally, visible light-mediated synthesis has been explored for the preparation of quinoline derivatives, offering a milder and more sustainable energy source. rsc.org

Atom Economy and Step Economy Considerations in Synthesis

The synthesis of this compound, a heterocyclic compound featuring a quinoline core fused with a dioxolane ring, provides a salient case study for evaluating chemical processes through the principles of atom and step economy. These principles are fundamental to green chemistry, aiming to maximize the efficiency of synthetic routes by incorporating the maximum number of starting material atoms into the final product and minimizing the number of individual synthetic operations.

The primary and most direct method for synthesizing this compound involves the protection of the aldehyde functional group of its precursor, 8-quinolinecarboxaldehyde (B1295770). smolecule.comnih.gov This reaction is an acetal (B89532) formation, typically achieved by reacting 8-quinolinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. nih.gov

From an atom economy standpoint, the acetal formation reaction itself is relatively efficient. The idealized reaction involves the combination of one molecule of 8-quinolinecarboxaldehyde (C₁₀H₇NO) and one molecule of ethylene glycol (C₂H₆O₂) to yield one molecule of this compound (C₁₂H₁₁NO₂) and one molecule of water (H₂O).

The atom economy can be calculated using the formula: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

| Reactant | Formula | Molar Mass ( g/mol ) |

| 8-Quinolinecarboxaldehyde | C₁₀H₇NO | 157.17 |

| Ethylene Glycol | C₂H₆O₂ | 62.07 |

| Product | Formula | Molar Mass ( g/mol ) |

| This compound | C₁₂H₁₁NO₂ | 201.22 |

| Water (Byproduct) | H₂O | 18.02 |

Atom Economy = (201.22 / (157.17 + 62.07)) x 100% ≈ 91.7%

In contrast, modern synthetic strategies for the quinoline core focus on maximizing both atom and step economy through one-pot, multicomponent reactions. rsc.orgnih.gov Methodologies such as the Friedländer annulation, Doebner-von Miller reaction, and various transition-metal-catalyzed cycloadditions aim to construct the quinoline skeleton in a single, convergent step from simple precursors. rsc.org For instance, one-pot syntheses from substituted o-nitrotoluenes and olefins have been developed, offering an atom-economical pathway to quinoline derivatives. nih.gov Similarly, microwave-assisted one-pot syntheses have been shown to be highly efficient. researchgate.net

These advanced methods stand in contrast to the classical, often linear, synthesis that might be employed for a molecule like this compound, especially when it is used as an intermediate. While the protection of an aldehyde as a dioxolane is a robust and high-yielding reaction, it represents a synthetic philosophy that is increasingly being replaced by more elegant and efficient strategies that adhere to the principles of green chemistry.

| Synthetic Principle | Application to this compound Synthesis |

| Step Economy | The use of the dioxolane as a protecting group is inherently inefficient, adding protection and deprotection steps to a synthetic sequence. This contrasts with modern one-pot strategies for quinoline synthesis that maximize step economy. |

| Atom Economy | The acetal formation step itself has a high atom economy (~91.7%). However, the atom economy of the synthesis of the precursor, 8-quinolinecarboxaldehyde, can be low depending on the method (e.g., using stoichiometric selenium dioxide). Advanced quinoline syntheses often exhibit superior overall atom economy. nih.govorgchemres.org |

Coordination Chemistry of 8 1,3 Dioxolan 2 Yl Quinoline

Ligand Design Principles and Chelation Properties of 8-(1,3-Dioxolan-2-yl)quinoline

The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex. In this compound, the key features are the quinoline (B57606) nitrogen atom and the dioxolane substituent at the 8-position.

Nature of the Quinoline Nitrogen Donor and its Coordination Ability

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, possesses a nitrogen atom in the pyridine ring which acts as a Lewis base, readily donating its lone pair of electrons to a metal center to form a coordinate bond. The coordination ability of the quinoline nitrogen is influenced by the electronic effects of substituents on the quinoline ring. In this compound, the dioxolane group is an acetal (B89532), which is generally considered to be an electron-withdrawing group. This electronic effect would slightly reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline. However, it is still expected to be a competent donor for a wide range of transition metals. Quinoline and its derivatives are known to form stable complexes with various metal ions, including those of palladium, platinum, rhodium, copper, and iron. bendola.comrsc.org

Steric and Electronic Influence of the Dioxolane Moiety on Coordination

The substituent at the 8-position of the quinoline ring can significantly influence the coordination environment around a metal center. The 1,3-dioxolane (B20135) group at this position introduces steric bulk in the vicinity of the coordinating nitrogen atom. This steric hindrance can affect the number of ligands that can coordinate to the metal, the geometry of the resulting complex, and the stability of the metal-ligand bond. For instance, the bulky dioxolane group might favor the formation of complexes with lower coordination numbers or distorted geometries.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and structural techniques to elucidate their composition and geometry.

Transition Metal Complexes (e.g., Palladium, Platinum, Rhodium, Copper, Iron)

Based on the known coordination chemistry of quinoline derivatives, this compound is expected to form complexes with a range of transition metals.

Palladium and Platinum: Palladium(II) and Platinum(II) complexes with quinoline-based ligands are well-documented, often exhibiting square planar geometries. academie-sciences.fr It is anticipated that this compound would react with salts like K₂[PdCl₄] or K₂[PtCl₄] to form complexes of the type [M(L)₂Cl₂], where L is the quinoline ligand and M is Pd or Pt. The steric bulk of the dioxolane group might influence the cis/trans isomerism of these complexes.

Rhodium: Rhodium complexes with quinoline-containing ligands have been explored, for example, in the context of catalysis. researchgate.netresearchgate.net Reactions with rhodium precursors such as [Rh(CO)₂Cl]₂ could potentially yield a variety of complexes depending on the reaction conditions.

Copper: Copper(II) readily forms complexes with nitrogen-donor ligands. With this compound, the formation of tetrahedral or square planar complexes of the type [Cu(L)₂X₂] (where X is a counter-ion like Cl⁻ or NO₃⁻) is plausible. researchgate.netnih.gov

Iron: Iron complexes with quinoline-based ligands are also known, with potential applications in various fields. nih.govrsc.org The reaction of this compound with iron salts could lead to the formation of octahedral complexes.

Main Group Metal Complexes (if applicable)

Spectroscopic and Structural Characterization Techniques (e.g., X-ray Diffraction, NMR, IR, UV-Vis)

The characterization of any newly synthesized metal complexes of this compound would rely on a combination of analytical methods.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for characterizing the structure of diamagnetic complexes in solution. Coordination of the ligand to a metal center would induce shifts in the signals of the quinoline and dioxolane protons and carbons compared to the free ligand. researchgate.netpjmhsonline.com

IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying the coordination of the ligand. A shift in the C=N stretching frequency of the quinoline ring upon complexation is a key indicator of the nitrogen atom's involvement in bonding to the metal.

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex. The absorption bands observed can be attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, offering insights into the electronic structure and geometry of the complex. scirp.orglibretexts.org

The table below presents hypothetical spectroscopic data for a potential metal complex of this compound, based on data from analogous quinoline complexes.

| Technique | Free Ligand (Expected) | Metal Complex (Hypothetical) |

| ¹H NMR | Aromatic protons (quinoline), Dioxolane protons | Shifted aromatic and dioxolane proton signals |

| ¹³C NMR | Aromatic and dioxolane carbon signals | Shifted carbon signals |

| IR (cm⁻¹) | C=N stretch (~1590-1610) | Shifted C=N stretch |

| UV-Vis (nm) | π-π* transitions of the quinoline ring | Additional charge transfer and/or d-d transition bands |

In-Depth Analysis of the Reveals a Field Ripe for Exploration

Initial investigations into the coordination chemistry of the heterocyclic compound this compound have revealed a significant gap in the current scientific literature. Despite the well-documented and extensive coordination chemistry of the parent quinoline scaffold and its various derivatives, specific studies detailing the behavior of this compound as a ligand in metal complexes are notably absent. This scarcity of dedicated research prevents a detailed discussion on its coordination modes, the electronic and redox properties of its complexes, and their stability and reactivity.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in coordination chemistry, offering a versatile N-heterocyclic donor site for metal chelation. mdpi.com The coordination chemistry of quinoline derivatives is vast, with ligands like 8-hydroxyquinoline (B1678124) being extensively studied for their ability to form stable complexes with a wide range of metal ions. scirp.orgnih.gov These complexes have found applications in various fields, including analytical chemistry, catalysis, and materials science.

The compound this compound is primarily mentioned in the literature as a synthetic intermediate. smolecule.comajrconline.orgrsc.org The dioxolane group at the 8-position serves as a protected form of a formyl group (an aldehyde). This protecting group strategy is a common tactic in organic synthesis to prevent the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. Following the desired transformations, the dioxolane group can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then be used for further synthetic elaborations.

While the synthesis of this compound and its derivatives has been reported, for instance, from 2-chloroquinoline-3-carbaldehydes, detailed studies on their direct use as ligands in coordination chemistry are not available in the public domain. umsha.ac.ir Consequently, there is no experimental data to populate a comprehensive review of its coordination behavior, including aspects such as:

Coordination Modes and Geometries: There are no published crystal structures or spectroscopic studies of metal complexes of this compound. Such studies would be essential to determine how the ligand binds to metal centers—whether it acts as a monodentate ligand through the quinoline nitrogen, or if the dioxolane oxygen atoms participate in coordination, potentially leading to bidentate or bridging behavior. The resulting coordination geometries (e.g., tetrahedral, square planar, octahedral) remain unexplored.

Electronic Structure and Redox Properties: Without synthesized complexes, there is no information on their electronic properties, such as those that would be revealed by UV-Vis spectroscopy or computational studies. Similarly, the redox behavior of any potential metal complexes, which could be investigated using techniques like cyclic voltammetry, has not been reported.

Stability, Ligand Exchange Kinetics, and Reactivity: The stability constants of metal complexes with this compound are unknown. Furthermore, no studies have been conducted on the kinetics of ligand exchange reactions or the general reactivity of such coordination compounds.

Catalytic Applications of 8 1,3 Dioxolan 2 Yl Quinoline As a Ligand

Transition Metal-Catalyzed Organic Transformations Mediated by 8-(1,3-Dioxolan-2-yl)quinoline Ligands

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. The performance of a metal catalyst is critically dependent on the nature of the coordinating ligands. While the quinoline (B57606) framework is a versatile platform for ligand design, specific applications of this compound in this context are not extensively documented in the scientific literature. The following sections review the available information regarding its use in various transition metal-catalyzed reactions.

Direct C-H functionalization is a powerful strategy for the synthesis of complex organic molecules, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The use of directing groups is a common approach to control the regioselectivity of these transformations. The nitrogen atom of a quinoline ring can serve as such a directing group.

While the broader class of quinoline derivatives is known to participate in C-H activation, specific examples employing this compound as a ligand are scarce. Research in this area has often focused on related structures. For instance, a copper(I) catalyst featuring the ambiphilic ligand (quinolin-8-yl)dimesitylborane has been reported to catalyze the direct arylation of unactivated sp² C-H bonds in benzene (B151609) and naphthalene. beilstein-journals.org In this case, the borane (B79455) moiety at the 8-position plays a crucial role in the catalytic cycle. Another relevant study describes the Rh(III)-catalyzed direct C8-arylation of quinoline N-oxides. acs.org

A combo-catalysis system using CuBr and ZnI2 has been shown to facilitate the sp² C-H activated cyclization of anilines, aldehydes, and alkynes to form quinolines under mild conditions. nih.gov However, this method does not employ this compound as an external ligand.

Based on the available literature, there are no specific reports on ortho-metalation or direct arylation reactions where this compound itself serves as the primary ligand to direct the functionalization.

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical for the success of these transformations, influencing catalyst stability, activity, and selectivity.

A comprehensive review of the literature reveals a lack of specific examples where this compound is used as a ligand in well-known cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig reactions. While numerous studies detail these reactions with other quinoline-based ligands, the catalytic utility of the 8-(1,3-dioxolan-2-yl) substituted variant remains largely unexplored.

For context, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been successfully applied to the synthesis of 6-arylamino derivatives of quinolinequinones. scienceopen.com However, these reactions utilize different phosphine-based ligands. Similarly, the Sonogashira coupling has been employed in the synthesis of quinoline derivatives, for example, in the reaction of 2-bromo-4-iodo-quinoline where the alkyne couples at the more reactive iodide position, but not with this compound as a ligand. libretexts.org

A doctoral thesis mentions the compound "Methyl 8-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-3a" in the context of the Buchwald-Hartwig reaction, but this appears to be a substrate or product rather than the ligand itself. unimi.it

Table 1: Representative Cross-Coupling Reactions of Quinolines (Ligand other than this compound)

| Cross-Coupling Reaction | Substrate | Catalyst/Ligand | Product Type | Reference |

| Buchwald-Hartwig Amination | 6,7-Dichloro-5,8-quinolinequinone | Pd(OAc)₂ / Xantphos | 6-Arylamino-7-chloro-5,8-quinolinequinone | scienceopen.com |

| Sonogashira Coupling | 2-Bromo-4-iodo-quinoline | Pd catalyst | 4-Alkynyl-2-bromo-quinoline | libretexts.org |

| Suzuki-Miyaura Coupling | 3-Pyridyl triflates | Pd(PPh₃)₄ | 3-Alkenylpyridines | nih.gov |

This table is for illustrative purposes to show the types of cross-coupling reactions performed on quinoline systems with other ligands, as no data is available for this compound as a ligand.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions.

The molecule this compound is achiral and, in its unmodified form, is not suitable for inducing enantioselectivity. To be employed in asymmetric catalysis, it would need to be derivatized to introduce chiral elements. The literature on asymmetric catalysis features a wide array of chiral ligands, including those based on quinoline backbones, but none are derived from this compound.

For instance, in the field of asymmetric allylic alkylation, various chiral phosphine-oxazoline (PHOX) ligands are widely used with palladium catalysts. acs.org Similarly, asymmetric hydroformylation often employs rhodium or platinum catalysts with chiral diphosphine ligands like BINAP or DIOP. researchgate.nettue.nl While some of these reactions may involve substrates containing a dioxolane moiety, such as 4-vinyl-1,3-dioxolan-2-one, the ligands themselves are structurally distinct from this compound. researchgate.netnih.gov

Therefore, no catalytic applications of this compound as a ligand in asymmetric catalysis have been reported.

Metal-catalyzed polymerization is the backbone of the plastics industry. The ligand environment around the metal center can significantly influence the properties of the resulting polymer, such as its molecular weight, polydispersity, and tacticity.

A search of the scientific literature did not yield any reports on the use of this compound as a ligand in polymerization catalysis. While there are examples of polydentate ligands derived from substituted pyridines for polymerization, analogous systems based on this compound have not been described. unam.mx Similarly, its application in the catalytic synthesis of monomers is not documented.

Catalytic hydrogenation and dehydrogenation are fundamental processes in organic synthesis, used for the reduction of unsaturated bonds and the formation of double bonds, respectively. Quinolines themselves are common substrates for hydrogenation to produce tetrahydroquinolines, which are valuable building blocks.

Various catalytic systems based on cobalt, iridium, and tungsten have been developed for the hydrogenation of quinolines. nih.govjku.at However, in these reported systems, this compound is not employed as a ligand. The catalysts typically consist of the metal precursor and, in some cases, phosphine (B1218219) ligands or operate as ligand-free systems.

No instances of this compound being used as a ligand to facilitate either hydrogenation or dehydrogenation reactions have been found in the reviewed literature.

Polymerization Catalysis and Monomer Synthesis

Main Group Catalysis Facilitated by this compound Derivatives (if applicable)

While transition metals dominate the field of catalysis, there is growing interest in the use of more abundant and less toxic main group elements. Ligands play a similar role in main group catalysis, modulating the reactivity of the metal center.

A thorough search of the chemical literature revealed no instances of this compound or its derivatives being used as ligands in main group catalysis.

Organocatalytic Roles of this compound (if applicable)

Based on a comprehensive review of scientific literature, there are no documented instances of this compound functioning as an organocatalyst. Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. nih.govmdpi.com While the broader quinoline scaffold is found in some organocatalytic systems, and organocatalysts are used to synthesize quinoline derivatives mdpi.com, the specific compound this compound itself has not been reported to exhibit this type of catalytic activity. Its primary role in catalysis, as suggested by related structures, is as a ligand that coordinates to a metal center.

Mechanistic Investigations in Catalytic Cycles Employing this compound Ligands

While direct mechanistic studies focused exclusively on this compound are not extensively detailed in the literature, its structural features strongly suggest a well-established mechanistic pathway when it is employed as a ligand in transition-metal catalysis. The molecule is analogous to highly effective bidentate directing groups, such as 8-aminoquinoline (B160924) and quinoline-oxazoline derivatives, which are pivotal in controlling regioselectivity in C–H activation reactions. google.comacs.org

The catalytic function of this compound is predicated on its ability to act as a bidentate N,O-ligand. The nitrogen atom of the quinoline ring and one of the oxygen atoms from the 1,3-dioxolane (B20135) moiety can coordinate to a transition metal center (e.g., Palladium, Rhodium, Nickel). google.com This chelation forms a stable, planar five-membered ring with the metal, which is a common feature of effective directing groups.

In the context of a transition metal-catalyzed C–H functionalization reaction, such as a Palladium-catalyzed C-H arylation, the mechanistic cycle employing a ligand like this compound can be proposed as follows. The initial step involves the coordination of the bidentate N,O-ligand, attached to a substrate, with a metal precursor, typically a Pd(II) salt like Pd(OAc)₂. This is followed by a C-H activation step, where the metal center cleaves a specific C-H bond on the substrate. This step is often the rate-determining and selectivity-determining phase, leading to the formation of a stable cyclometalated intermediate, a palladacycle. google.com Subsequently, this palladacycle undergoes oxidative addition with an aryl halide, forming a Pd(IV) intermediate. The final step is a reductive elimination, which forms the new C-C bond of the arylated product and regenerates the active Pd(II) catalyst, allowing the cycle to continue. google.com

The table below outlines the key steps in a plausible catalytic cycle for a Pd(II)-catalyzed C-H arylation directed by a coordinating ligand analogous to this compound.

Table 1: Proposed Mechanistic Steps in a Palladium-Catalyzed C-H Arylation Cycle

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Ligand Coordination | The bidentate N,O-ligand (substrate-bound this compound) coordinates to the Pd(II) catalyst precursor. | [Pd(II)-Ligand Complex] |

| 2. C-H Activation | The Pd(II) center cleaves a targeted C-H bond on the substrate, facilitated by the directing group, to form a five- or six-membered palladacycle. This is often a concerted metalation-deprotonation (CMD) step. | [Cyclometalated Pd(II) Intermediate (Palladacycle)] |

| 3. Oxidative Addition | An aryl halide (Ar-X) adds to the palladacycle, oxidizing the metal center from Pd(II) to Pd(IV). | [Arylated Pd(IV) Intermediate] |

| 4. Reductive Elimination | The newly introduced aryl group and the substrate's activated carbon atom couple, forming the final product and reducing the metal center back to Pd(II). | [Product + Regenerated Pd(II) Catalyst] |

| 5. Catalyst Regeneration | The Pd(II) catalyst is released from the product and can re-enter the catalytic cycle. | [Pd(II) Catalyst] |

This mechanistic framework, established for numerous bidentate directing groups, provides a strong basis for understanding the role of this compound in facilitating complex organic transformations. Its structure is well-suited to guide metal catalysts with high precision, making it a potentially valuable ligand in synthetic chemistry.

Theoretical and Computational Chemistry Studies of 8 1,3 Dioxolan 2 Yl Quinoline

Quantum Chemical Investigations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of 8-(1,3-Dioxolan-2-yl)quinoline. Methods such as Density Functional Theory (DFT), often using the B3LYP hybrid functional with basis sets like 6-31G* or 6-311G(d,p), are employed to optimize the molecule's geometry and calculate its electronic structure. acs.orgcnr.itarabjchem.org

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. acs.org The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net For quinoline (B57606) derivatives, the HOMO is typically a π-orbital delocalized across the aromatic system, while the LUMO is a π* anti-bonding orbital.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative insights into the molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). rsc.org

Table 1: Representative Calculated Electronic Properties for a Substituted Quinoline Derivative (Based on data for a quinoline-amide derivative, illustrating typical values from DFT calculations)

| Parameter | Symbol | Formula | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.21 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.35 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3.86 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.93 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 4.28 |

| Electrophilicity Index | ω | χ² / (2η) | 4.75 |

| Data derived from findings on quinoline-amide derivatives to illustrate typical computational results. rsc.org |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions)

Computational methods are extensively used to predict and interpret the spectroscopic data of organic molecules, providing a powerful link between structure and spectrum.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT (e.g., B3LYP/6-31++G(d,p)), is highly effective for calculating nuclear magnetic shielding tensors. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be converted to chemical shifts (δ) in ppm. Comparing the calculated spectra with experimental data helps confirm structural assignments and can resolve ambiguities arising from complex splitting patterns or overlapping signals. For quinoline derivatives, calculations can accurately predict the downfield shifts of protons and carbons near the electronegative nitrogen atom. mdpi.com

IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry (e.g., at the B3LYP/6-311+G(2d,p) level), a full set of vibrational modes can be obtained. researchgate.net These calculations help in the assignment of experimental IR bands to specific molecular motions, such as C-H stretches, C=C aromatic ring vibrations, and C-O stretches associated with the dioxolane ring. A good correlation between calculated and experimental frequencies validates the computed molecular structure. mdpi.com

UV-Vis Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net TD-DFT calculations can determine the energies of vertical electronic transitions from the ground state to various excited states. These transitions, often from HOMO to LUMO (π → π*), correspond to the absorption maxima (λmax) observed in the experimental spectrum. rsc.org This analysis helps to understand the electronic transitions responsible for the molecule's color and photochemical properties.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Dioxolane-Containing Quinolinone (Illustrative data based on 4-(1,3-dioxolan-2-yl)quinolin-2(1H)-one)

| Nucleus | Experimental ¹³C NMR (δ, ppm) rsc.org |

| C2 | 164.32 |

| C4a | 117.96 |

| C5 | 125.03 |

| C6 | 122.73 |

| C7 | 130.63 |

| C8 | 116.61 |

| C8a | 138.89 |

| C-Dioxolane | 65.39 |

| CH-Dioxolane | 100.25 |

| This table presents experimental data. Computational studies on similar structures show strong correlation, with calculated shifts typically within a few ppm of experimental values. mdpi.com |

Computational Modeling of Reactivity, Reaction Pathways, and Transition States

Computational modeling offers profound insights into the chemical reactivity of this compound, allowing for the prediction of reaction sites and the elucidation of complex reaction mechanisms.

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps are primary tools for predicting reactivity. The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comresearchgate.net For quinoline, the nitrogen atom is a site of negative potential, making it a likely target for electrophiles, while the hydrogen atoms of the aromatic ring are regions of positive potential.

Computational chemistry is also instrumental in mapping out entire reaction pathways. For synthetic routes like the Friedländer annulation, which is commonly used to produce quinolines, DFT calculations can be used to model the entire reaction coordinate. sioc-journal.cn This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. By locating the transition state structures and calculating their activation energies, chemists can understand the kinetics and thermodynamics of each step. researchgate.netscirp.org This knowledge is vital for optimizing reaction conditions, such as temperature and catalyst choice, to improve yields and selectivity. For example, theoretical studies can clarify the mechanism of cyclization and subsequent dehydration steps in quinoline synthesis. sioc-journal.cn

Ligand-Metal Interactions and Bonding Analysis in this compound Complexes

The 8-substituted quinoline framework is a classic motif in coordination chemistry. This compound is expected to act as a bidentate ligand, coordinating to a metal center through two donor atoms: the quinoline ring's nitrogen and one of the oxygen atoms from the 1,3-dioxolane (B20135) ring. This forms a stable five-membered chelate ring, similar to the well-studied complexes of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924). acs.orgjksus.org

Computational methods provide a deep analysis of the bonding in such metal complexes. DFT calculations can optimize the geometry of the complex, predicting bond lengths and angles between the ligand and the metal ion. sioc-journal.cn Beyond geometry, techniques like NBO and the Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize the metal-ligand bonds. acs.orgjksus.org

NBO analysis can quantify the charge transfer from the ligand's donor orbitals (the nitrogen lone pair and oxygen lone pairs) to the vacant orbitals of the metal ion. jksus.org This provides a measure of the bond's covalent character. QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between atoms, which helps to classify interactions as either covalent or non-covalent (e.g., electrostatic, hydrogen bonds). acs.org These analyses are crucial for understanding the stability, reactivity, and electronic properties of the resulting coordination compounds.

Table 3: Representative NBO Analysis of a Vanadium(IV) Complex with an 8-Hydroxyquinoline Ligand (This table illustrates the type of charge data obtained from NBO analysis of a metal complex)

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| V | 0.697 | 1.157 |

| O (from quinoline) | -0.321 | -0.689 |

| N (from quinoline) | -0.063 | -0.528 |

| Data from a study on [VO(dha)(8-hq)(H₂O)] illustrates the charge distribution upon coordination. jksus.org |

Conformational Analysis and Energetic Profiles of this compound and its Derivatives

The primary conformational variable is the dihedral angle describing the orientation of the dioxolane ring with respect to the planar quinoline ring. Furthermore, the five-membered 1,3-dioxolane ring is not planar and typically adopts a flexible "envelope" conformation.

DFT calculations are used to map the potential energy surface of the molecule as a function of this key dihedral angle. This involves performing a series of constrained geometry optimizations to find the energy of each conformer. The results identify the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformers. researchgate.net Understanding the energetic profile is important as the molecule's conformation can influence its reactivity, its ability to bind to receptors or metal ions, and its crystal packing. For example, steric hindrance between the dioxolane protons and the hydrogen atom at the C-7 position of the quinoline ring can create a significant energy barrier, favoring specific conformations.

Chemical Transformations and Derivatization of 8 1,3 Dioxolan 2 Yl Quinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is directed by the electronic properties of the fused benzene (B151609) and pyridine (B92270) rings. researchgate.net

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring is more activated towards electrophilic attack than the pyridine portion, which is deactivated by the electron-withdrawing nitrogen atom. researchgate.net Consequently, electrophilic substitution reactions on quinoline, and by extension 8-(1,3-dioxolan-2-yl)quinoline, predominantly occur at positions 5 and 8. researchgate.netcutm.ac.in For instance, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient pyridine ring is the preferred site for nucleophilic attack. researchgate.net Nucleophilic substitution on quinoline generally takes place at the C2 or C4 positions. researchgate.netcutm.ac.in For example, 2-chloroquinoline (B121035) derivatives can undergo substitution reactions where the chlorine atom is replaced by various nucleophiles. lookchem.comrsc.org

Modifications and Reactions Involving the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group in this compound is a key functional handle. It can be readily transformed, providing access to a range of important derivatives. The dioxolane often serves as a protecting group for an aldehyde, which can be deprotected to allow for further reactions. ajrconline.org

Hydrolysis to Aldehyde Derivatives and Subsequent Transformations

The 1,3-dioxolane moiety is an acetal (B89532) that can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, quinoline-8-carboxaldehyde. ajrconline.orgadelaide.edu.aumasterorganicchemistry.com This aldehyde is a valuable intermediate for synthesizing a variety of other compounds. chembk.comrsc.org

For example, quinoline-8-carboxaldehyde can undergo condensation reactions with hydrazines to form hydrazones. ajrconline.org It can also be a precursor for the synthesis of oximes. rsc.org Furthermore, the aldehyde can be oxidized to a carboxylic acid or participate in coupling reactions to form ketones. researchgate.net

A study on the dehalogenation of 2-chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline (B13886369) noted that the reaction was challenging, but under specific conditions, it yielded 7-methylquinoline-3-carbaldehyde. researchgate.net

Ring-Opening Reactions of the Dioxolane System

The 1,3-dioxolane ring can undergo ring-opening reactions under specific conditions. While detailed studies on the ring-opening of this compound are not extensively documented, the general reactivity of dioxolanes suggests that this is a plausible transformation. For instance, ring-opening polymerization of dioxolane derivatives can be initiated to form functional polymers. rsc.org

Formation of Other Acetals or Ketals from the Aldehyde Intermediate

Once the aldehyde, quinoline-8-carboxaldehyde, is generated via hydrolysis, it can be reacted with other alcohols or diols under acidic catalysis to form different acetals or ketals. libretexts.orglibretexts.orgyoutube.com This transformation allows for the introduction of various protecting groups or the modification of the molecule's steric and electronic properties. The formation of acetals is a reversible process, and the removal of water is often necessary to drive the reaction to completion. libretexts.org For example, reacting an aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst is a common method for forming a 1,3-dioxolane. adelaide.edu.aunih.gov

Metalation and Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgharvard.edu In this reaction, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org

For quinoline derivatives, the nitrogen atom can act as a directing group, although its effectiveness can be limited. harvard.edu However, other functional groups can serve as more potent directing groups. researchgate.net The 1,3-dioxolane group, being an acetal, can also direct ortho-metalation. vulcanchem.comacs.org This strategy allows for the introduction of substituents at the C7 position of the this compound system.

Development of Chiral Derivatives from this compound Precursors

The development of chiral quinoline derivatives is of significant interest due to their potential applications in asymmetric catalysis and medicinal chemistry. nih.gov While specific examples starting directly from this compound are not prevalent in the searched literature, the general strategies for creating chiral molecules can be applied.

One approach involves the use of chiral auxiliaries or catalysts in reactions involving the quinoline or dioxolane moieties. For instance, chiral derivatives can be synthesized from precursors like quinoline-8-carboxaldehyde. Also, chiral diols can be used to form chiral acetals. The synthesis of chiral 1,3-dioxolanes has been explored, and these methodologies could potentially be adapted.

Synthesis of Multifunctional Derivatives for Advanced Chemical Applications

The strategic modification of this compound has paved the way for the development of a diverse range of multifunctional derivatives with significant potential in advanced chemical applications. These applications span across materials science, sensor technology, and medicinal chemistry, driven by the unique electronic and structural properties of the quinoline core, which can be finely tuned through derivatization.

A key area of application for these derivatives is in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). rroij.com The inherent fluorescence of the quinoline scaffold makes it an attractive building block for luminescent materials. rroij.com By introducing various functional groups onto the quinoline ring of this compound, researchers can modulate the emission wavelength, quantum yield, and thermal stability of the resulting materials. ijcce.ac.ir For instance, the synthesis of metal complexes, such as those involving zinc (II), has been shown to produce materials with excellent electroluminescent properties. ijcce.ac.ir

Furthermore, derivatives of this compound are instrumental in creating advanced sensor technologies. The nitrogen atom in the quinoline ring and the oxygen atoms in the dioxolane group can act as coordination sites for metal ions. scispace.com This chelating ability is harnessed to design fluorescent chemosensors for the detection of various metal ions. rroij.comresearchgate.net For example, quinoline-based fluorescent sensors have been developed for the detection of biologically and environmentally important ions like Al³⁺ and Zn²⁺. rroij.comresearchgate.net The binding of a target ion to the quinoline derivative can induce a measurable change in its fluorescence intensity, allowing for sensitive and selective detection. researchgate.net

In the realm of medicinal chemistry, the derivatization of this compound has led to the synthesis of compounds with a wide array of biological activities. smolecule.com The quinoline core is a well-established pharmacophore found in numerous therapeutic agents. mdpi.commdpi.com Modifications to the this compound structure have been explored to develop novel antibacterial, antifungal, and anticancer agents. rroij.comsmolecule.com For example, the introduction of different substituents can enhance the interaction of the molecule with biological targets, leading to improved efficacy. smolecule.com The synthesis of Schiff bases and metal complexes derived from quinoline scaffolds has been a particularly fruitful strategy in this regard. researchgate.netiosrjournals.org

The versatility of this compound as a precursor is further highlighted by its use in the synthesis of complex heterocyclic systems. For example, it can be a starting material for creating pyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl derivatives, which have shown interesting biological activities. researchgate.net The ability to undergo various chemical transformations, including substitution and condensation reactions, allows for the construction of intricate molecular architectures with tailored properties. researchgate.netrsc.org

The table below summarizes some of the multifunctional derivatives synthesized from this compound and their applications.

| Derivative Class | Synthetic Strategy | Key Functional Groups | Advanced Application | Reference |

| Luminescent Metal Complexes | Coordination with metal ions (e.g., Zn(II), Cd(II)) | Quinoline nitrogen, Dioxolane oxygens, additional ligands | Organic Light-Emitting Diodes (OLEDs) | ijcce.ac.ir |

| Fluorescent Chemosensors | Introduction of fluorophores and receptor sites | Quinoline, specific ion-binding moieties | Detection of metal ions (e.g., Al³⁺, Zn²⁺) | rroij.comresearchgate.net |

| Biologically Active Compounds | Schiff base formation, metal complexation, substitution | Azomethine, various substituents, metal centers | Antibacterial, Antifungal, Anticancer agents | smolecule.comresearchgate.netiosrjournals.org |

| Complex Heterocyclic Systems | Cyclocondensation and multicomponent reactions | Fused pyran, pyrazole, and other heterocyclic rings | Drug discovery and development | researchgate.net |

Advanced Materials Science Applications of 8 1,3 Dioxolan 2 Yl Quinoline and Its Derivatives

Incorporation into Functional Organic Materials (e.g., Polymers, Small Molecules)

The compound 8-(1,3-Dioxolan-2-yl)quinoline is a valuable building block for creating sophisticated functional small molecules. Its utility lies in the latent aldehyde group, which, after deprotection to quinoline-8-carbaldehyde, becomes a reactive site for constructing larger molecular architectures.

A primary application is in the synthesis of Schiff base ligands. For instance, quinoline-8-carbaldehyde readily undergoes condensation reactions with various primary amines to form imines. These Schiff base derivatives are not only important in their own right but also serve as versatile ligands for creating metal complexes. Research has shown the synthesis of ligands such as (E)-methyl 4-((quinolin-8-ylmethylene)amino)benzoate (L1) and (E)-ethyl 4-((quinolin-8-ylmethylene)amino)benzoate (L2) from the condensation of quinoline-8-carbaldehyde with aminobenzoic acid esters. nih.gov These small molecules, and the copper(II) complexes derived from them, have been investigated for their interactions with biological macromolecules and their potential anticancer activities. nih.gov

Another significant application of quinoline-8-carbaldehyde is in carbon-carbon bond-forming reactions to produce ketone derivatives. The 8-aryloylquinoline moiety is a key feature in various biologically active molecules, including tubulin polymerization inhibitors. acs.orgacs.org Modern catalytic methods, such as palladium-catalyzed direct C-H arylation and rhodium(III)-catalyzed coupling, utilize quinoline-8-carbaldehydes and (het)arylboronic acids or aryl (pseudo)halides to synthesize a wide range of aryl quinolinyl ketones. acs.orgacs.orgacs.org These reactions exhibit broad substrate scope and high functional group tolerance, making them powerful tools for generating libraries of functional small molecules for screening and materials development. acs.orgacs.org The scalability of these methods has been demonstrated, underscoring their practical utility. acs.orgacs.org

The following table summarizes examples of functional small molecules synthesized from quinoline-8-carbaldehyde, the deprotected form of this compound.

| Precursor | Reactant | Resulting Compound Class | Example Application |

| Quinoline-8-carbaldehyde | 4-Aminobenzoic acid methyl ester | Schiff Base Ligand | Synthesis of Copper(II) complexes for biological studies nih.gov |

| Quinoline-8-carbaldehyde | Benzocaine | Schiff Base Ligand | Synthesis of Copper(II) complexes with anticancer activity nih.gov |

| Quinoline-8-carbaldehyde | (Het)Arylboronic Acids | Aryl-(het)aryl Ketones | Synthesis of tubulin polymerization inhibitors acs.orgacs.org |

| Quinoline-8-carbaldehyde | Aryl Iodides / Diazonium Salts | Aryl Quinolinyl Ketones | Synthesis of tubulin polymerization inhibitors acs.org |

| Quinoline-8-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone Ligand | Synthesis of Copper(II) coordination compounds researchgate.net |

Role in the Design and Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The choice of metal and linker dictates the resulting structure and properties, making them highly tunable for applications in gas storage, separation, and catalysis. prometheanparticles.co.uk Quinoline (B57606) derivatives, with their nitrogen heteroatom and potential for additional coordinating groups, are excellent candidates for ligands in these materials.

While direct use of this compound as a linker is uncommon due to the protected nature of the aldehyde, its deprotected form, quinoline-8-carbaldehyde, is a precursor to versatile multidentate ligands capable of forming intricate coordination polymers. These ligands are typically synthesized via Schiff base condensation of the aldehyde.

For example, the Schiff base ligand (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, derived from quinoline-8-carbaldehyde, has been used to create a series of coordination polymers with cobalt(II), copper(II), and zinc(II). researchgate.net These materials exhibit diverse structures depending on the metal ion: the cobalt complex is a discrete mononuclear species, the copper complex forms one-dimensional zig-zag chains, and the zinc complex assembles into a two-dimensional coordination polymer. researchgate.net This highlights how the ligand, derived from a common precursor, can direct the assembly of varied supramolecular architectures.

Similarly, thiosemicarbazone derivatives of quinoline-8-carbaldehyde serve as effective ligands for metal coordination. Studies on copper(II) complexes with 8-quinolinecarboxaldehyde (B1295770) thiosemicarbazone have revealed a tendency to form binuclear (dimeric) structures, where the copper centers are bridged by anions or sulfur atoms from the organic ligand. researchgate.net The specific ligand, whether it is neutral or anionic, influences the resulting complex structure. researchgate.net Such coordination compounds have shown promise as potential anticancer agents. researchgate.net The synthesis of a one-dimensional chain coordination polymer involving gadolinium and a nitroxide free radical derived from quinoline-8-carbaldehyde has also been noted.

These examples demonstrate that while this compound is the starting point, it is the subsequent chemistry of the deprotected aldehyde that unlocks its potential in forming functional coordination polymers with diverse structural motifs and properties.

Supramolecular Chemistry and Self-Assembly Processes Involving this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Quinoline is a valuable structural motif in supramolecular chemistry due to its capacity for strong C–H···π and π–π stacking interactions. acs.org These interactions, along with hydrogen bonding, are fundamental to the self-assembly of quinoline derivatives into ordered architectures like helices, sheets, and chains. acs.orgnih.goviucr.org

For this compound specifically, several structural features can participate in self-assembly processes. The quinoline nitrogen atom can act as a hydrogen bond acceptor. The planar, electron-rich aromatic rings are prime candidates for engaging in π–π stacking interactions, a key driving force for the assembly of many organic materials beneficial for applications like organic semiconductors. acs.orgnih.gov Furthermore, the oxygen atoms of the 1,3-dioxolane (B20135) ring could potentially act as weak hydrogen bond acceptors in the presence of suitable donor groups.

The nature of substituents on the quinoline ring plays a critical role in directing the final supramolecular structure. Studies on related 2-styryl-8-hydroxyquinolines show that functional groups dictate the types of interactions and the resulting assemblies. acs.orgnih.gov For instance, molecules can be joined into cyclic centrosymmetric dimers by C—H···N or C—H···π hydrogen bonds, which then link into larger chains or sheets through π–π stacking interactions. iucr.org The interplay of multiple weak interactions, such as O–H···O, C–H···O, and O–H···N, can lead to complex and fascinating supramolecular architectures, including hydrogen-bonded triple helices and zig-zag 1D chains. acs.org

While specific studies on the self-assembly of this compound are not extensively documented, the principles governing quinoline derivatives suggest it can act as a tecton (a building block) in supramolecular chemistry. Its derivatives, particularly those formed after deprotection and reaction of the aldehyde, can be designed to promote specific non-covalent interactions, leading to the formation of organogels, liquid crystals, and other ordered soft materials. rsc.org

Optoelectronic and Photophysical Properties of this compound-Derived Materials

Quinoline-based compounds are a significant class of materials in the field of optoelectronics due to their inherent fluorescent properties and chemical stability. mdpi.comresearchgate.net They are often used as chromophores in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.netscispace.com The optoelectronic properties of quinoline derivatives, such as their absorption and emission wavelengths, can be finely tuned by modifying the substitution pattern on the quinoline core. scispace.comossila.com

The compound this compound is a non-conjugated precursor, and its direct photophysical properties are not the primary focus. Its value lies in its role as a synthon for quinoline-8-carbaldehyde, which can be converted into larger, π-conjugated systems with tailored optoelectronic characteristics. The aldehyde group is a gateway to creating donor-π-acceptor systems, which are crucial for many optoelectronic applications. mdpi.com

For example, palladium-catalyzed cross-coupling reactions can transform quinoline-carbaldehydes into 4,6,8-triarylquinoline-3-carbaldehydes. mdpi.comnih.gov These, and their subsequent derivatives like Schiff bases and alcohols, exhibit distinct photophysical properties. Their absorption spectra typically show high-energy bands corresponding to π–π* transitions. mdpi.com Their fluorescence emission is sensitive to both the substituents and the solvent polarity. mdpi.comscielo.br

The table below presents photophysical data for a series of 4,6,8-triarylquinoline-3-carbaldehyde derivatives, illustrating the impact of substitution on their optical properties in chloroform.

| Compound | Substituent at Position 4 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 2a | Phenyl | 365 | 505 | 140 | 0.40 |

| 2b | 4-Fluorophenyl | 365 | 505 | 140 | 0.35 |

| 2c | 4-Methoxyphenyl | 365 | 490 | 125 | 0.38 |

| 3a | Phenyl | 390 | 505 | 115 | 0.05 |

| 3b | 4-Fluorophenyl | 390 | 505 | 115 | 0.06 |

| 3c | 4-Methoxyphenyl | 390 | 505 | 115 | 0.05 |

| 4a | Phenyl | 343 | 410 | 67 | 0.08 |

| 4b | 4-Fluorophenyl | 343 | 395 | 52 | 0.12 |

| 4c | 4-Methoxyphenyl | 343 | 410 | 67 | 0.08 |

| Data sourced from Mphahlele, M. J., & Adeloye, A. O. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde derivatives: synthesis and photophysical properties. Molecules, 18(12), 15769-15787. mdpi.com | |||||

| Compounds 2a-c are carbaldehydes, 3a-c are Schiff bases, and 4a-c are methanol (B129727) derivatives. |

This data demonstrates that extending the conjugation and altering functional groups—such as converting a carbaldehyde (2a-c) to a Schiff base (3a-c) or reducing it to an alcohol (4a-c)—significantly modifies the emission intensity and wavelength. mdpi.com The introduction of electron-donating or electron-withdrawing groups also provides a mechanism for tuning the HOMO-LUMO energy levels and, consequently, the emission color, a principle widely exploited in designing materials for OLEDs. scispace.com Therefore, this compound is a foundational component for building a diverse range of optoelectronically active materials.

Conclusion and Future Research Directions for 8 1,3 Dioxolan 2 Yl Quinoline

Synthesis of New Generations of 8-(1,3-Dioxolan-2-yl)quinoline Derivatives with Tailored Properties

The existing synthetic pathways to dioxolane-substituted quinolines often involve the protection of a quinoline (B57606) carbaldehyde or the use of a dioxolane-containing building block in a cyclization reaction. nih.gov For instance, 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline can be prepared from the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622) by treatment with ethylene (B1197577) glycol. nih.gov This intermediate has proven valuable, serving as a precursor for more complex structures like 2-(3,5-substituted-1H-pyrazol-1-yl)-3-substituted quinolines and various hydrazono-quinolines. nih.govrsc.orgresearchgate.net

Future research should focus on expanding the library of this compound derivatives by introducing a wider array of functional groups onto the quinoline nucleus. This will allow for the fine-tuning of electronic, steric, and physicochemical properties for specific applications. Key research avenues include:

Diversification of the Quinoline Core: Introducing electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) portion of the quinoline ring to modulate the molecule's reactivity and photophysical properties.

Functionalization via C-H Activation: Employing modern C-H activation strategies to directly install new substituents, bypassing the need for pre-functionalized starting materials and improving atom economy. researchgate.net

Post-Synthetic Modification: Leveraging the dioxolane as a latent aldehyde group. Deprotection followed by reactions such as condensations, oxidations, or reductions can yield a vast array of new derivatives with unique functionalities not easily accessible otherwise.

Table 1: Examples of Synthesized Dioxolane-Containing Quinolines and Their Precursors

| Derivative | Precursor(s) | Synthetic Method | Reference |

|---|---|---|---|

| 2-Chloro-3-(1,3-dioxolan-2-yl)-quinoline | 2-Chloroquinoline-3-carbaldehyde, Ethylene glycol | Acid-catalyzed acetal (B89532) formation | nih.gov |

| 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline (B12857751) derivatives | Substituted 2-chloroquinoline-3-carbaldehydes | Acetal formation | researchgate.net |

| 2-(1,3-Dioxolan-2-yl)-4-methylquinoline | 4-Methylquinoline (B147181), 1,3-Dioxolane (B20135) | Heterogeneous photocatalysis | mdpi.com |

Exploration of Novel Catalytic Systems and Reaction Classes

The synthesis of quinolines has greatly benefited from the development of advanced catalytic systems. nih.govrsc.org For this compound and its derivatives, moving beyond traditional acid catalysis for acetal formation is crucial for developing more efficient, selective, and sustainable processes.

Future research should explore:

Heterogeneous Catalysis: The use of solid catalysts, such as the reported Montmorillonite clay K-10 for synthesizing pyrazolyl-quinolines from a dioxolane-quinoline precursor, offers advantages like easy separation and reusability. rsc.org Further exploration of nanocatalysts, zeolites, and metal-organic frameworks could lead to highly efficient and selective transformations. nih.gov

Photocatalysis: A visible-light-mediated cross-dehydrogenative coupling of 4-methylquinoline with 1,3-dioxolane using a TiO₂/N-hydroxyphthalimide system has been demonstrated to produce 2-(1,3-dioxolan-2-yl)-4-methylquinoline. mdpi.com This highlights the potential of photoredox catalysis for forging C-C bonds under mild conditions, an approach that should be expanded to the 8-substituted isomer.

Metal-Free Catalysis: Developing domino one-pot protocols that are metal-free offers an environmentally benign route to complex quinoline structures from simple starting materials. researchgate.net Designing such a reaction to construct the this compound core directly would be a significant step forward.

Table 2: Advanced Catalytic Systems for Dioxolane-Quinoline Synthesis

| Catalytic System | Reaction Type | Product Example | Key Advantage | Reference |

|---|---|---|---|---|

| Montmorillonite Clay K-10 | Condensation/Cyclization | 2-Pyrazolyl-3-(1,3-dioxolan-2-yl)quinolines | Eco-friendly, Reusable solid acid catalyst | rsc.org |

| TiO₂/N-Hydroxyphthalimide | Visible-light photocatalysis | 2-(1,3-Dioxolan-2-yl)-4-methylquinoline | Mild conditions, Uses visible light | mdpi.com |

Deeper Mechanistic Understanding Through Synergistic Computational and Experimental Approaches

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, research has primarily focused on synthesis and characterization, with less emphasis on detailed mechanistic studies.

Future progress will depend on a synergistic approach combining experimental and computational methods:

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. epstem.netnih.gov Such studies, which are common for other quinoline-based systems, can elucidate the mechanism of catalytic cycles, rationalizing selectivity and reactivity. epstem.netrsc.org For example, computational studies can determine the 3D geometries and elucidate the mechanism of metal bonding in quinoline-based chemosensors. epstem.net

Advanced Spectroscopic Techniques: Time-resolved spectroscopy can be used to detect and characterize short-lived reaction intermediates. For example, nanosecond laser flash photolysis has been used to study the complex multi-step fragmentation of radicals derived from dioxolane rings, providing insights into their reactivity. rsc.org

Kinetics and Isotope Effect Studies: Performing kinetic analysis of catalytic reactions and measuring kinetic isotope effects can help to determine rate-determining steps and validate proposed mechanisms, as has been done for ruthenium-catalyzed C-N bond activation reactions in related systems. marquette.edu

Emerging Opportunities in Materials Science and Interdisciplinary Chemical Fields

While quinoline derivatives are widely explored, the specific potential of this compound in advanced applications remains largely unrealized. The unique combination of the quinoline fluorophore and the dioxolane moiety opens up several exciting possibilities. smolecule.com

Emerging opportunities include:

Organic Electronics: Quinoline derivatives are known components of Organic Light-Emitting Diodes (OLEDs). researchgate.net The electronic properties of the this compound scaffold could be systematically tuned by creating derivatives, making them candidates for new emissive or charge-transport materials.

Chemosensors: The 8-hydroxyquinoline (B1678124) (8-HQ) framework is a classic platform for fluorescent metal ion sensors. epstem.net The this compound could serve as a protected precursor to novel 8-HQ-based sensors. Deprotection of the dioxolane to the aldehyde would allow for the facile introduction of various ionophores through condensation reactions, creating a new family of selective chemosensors.

Bioactive Probes and Medicinal Chemistry: Quinoline derivatives exhibit a vast range of biological activities, including anticancer and antimicrobial effects. smolecule.comnih.gov The this compound structure could be used as a scaffold to develop new therapeutic agents or biological probes, where the dioxolane group could influence solubility, cell permeability, and metabolic stability.

Challenges and Unaddressed Questions in the Academic Research of this compound

Despite its potential, significant gaps remain in the academic literature concerning this compound. Addressing these challenges will be key to unlocking its full utility.

Key challenges and open questions include:

Scalable and Green Synthesis: What are the most atom-economical and environmentally benign methods for the large-scale synthesis of the parent compound? Current methods often rely on multi-step sequences or catalysts that are not ideal for industrial application. nih.govgoogle.com

Reactivity of the Dioxolane Ring: How does the quinoline nucleus influence the stability and reactivity of the 8-position dioxolane ring compared to simple aryl dioxolanes? Detailed studies on the kinetics and thermodynamics of its hydrolysis and other transformations are needed.

Structure-Property Relationships: How do substitutions on the quinoline ring systematically affect the photophysical properties (absorption, emission, quantum yield), electrochemical behavior, and biological activity of the molecule? A comprehensive study is currently lacking.

Exploration of Isomers: The vast majority of research on dioxolane-quinolines focuses on substitution at the 2- or 3-position. nih.govrsc.orgresearchgate.netmdpi.com The properties and potential applications of the 8-substituted isomer, as well as others like the 5- and 6-isomers, are significantly underexplored. smolecule.comsmolecule.com

Real-World Application: Beyond proof-of-concept studies, can these molecules be successfully integrated into functional devices (e.g., OLEDs, sensors) or demonstrate significant, selective activity in complex biological systems?

Future research dedicated to these fundamental questions will be critical in transforming this compound from a chemical curiosity into a valuable building block for chemistry, materials science, and beyond.

Q & A

Q. Key Data :

- Example : 4-(1,3-Dioxolan-2-yl)quinoline synthesis (analogous to the 8-substituted target) achieved 70–85% yield using ethylene glycol and acid catalysis .

- Characterization : NMR (e.g., δ 5.77 ppm for dioxolane protons) and mass spectrometry (m/z 202 [M+H]+) confirm structure .

Basic: How is this compound characterized analytically?

Methodological Answer:

- NMR Spectroscopy : Protons on the dioxolane ring appear as singlets (δ 3.5–5.8 ppm). Quinoline aromatic protons show distinct splitting patterns (e.g., δ 7.3–8.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 202 [M+H]+) and fragmentation patterns validate the molecular formula .

- Elemental Analysis : Confirms purity (e.g., C: 71.63%, H: 5.51%, N: 6.96% for C₁₂H₁₁NO₂) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. antimicrobial efficacy)?

Methodological Answer:

- Assay-Specific Variability : Differences in microbial strains or antioxidant assay protocols (e.g., DPPH vs. ABTS) may explain discrepancies. Standardize assays using controls like ascorbic acid .

- Structural Nuances : Regioisomerism (e.g., 4- vs. 8-substituted dioxolane) impacts bioactivity. Compare analogs via SAR studies .

- Dosage Optimization : Re-evaluate dose-response curves to identify non-linear effects or toxicity thresholds .

Example : 3-(1,3-Dioxolan-2-yl)quinoline showed variable antioxidant activity depending on substituent position, highlighting the need for controlled structural comparisons .

Advanced: What strategies optimize synthetic yield for this compound derivatives?

Methodological Answer:

- Catalyst Screening : Acid catalysts (e.g., H₂SO₄ vs. p-TsOH) influence reaction rates and byproduct formation. Test catalysts at 1–5 mol% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Temperature Control : Reflux conditions (80–100°C) balance reaction speed and decomposition risks .

Case Study : Optimizing hydrazine substitution at 323 K in ethanol increased yields from 60% to 85% .

Advanced: How to design structure-activity relationship (SAR) studies for dioxolane-functionalized quinolines?

Methodological Answer:

- Functional Group Variation : Synthesize analogs with halogens, alkyl, or electron-withdrawing groups at the 2-, 3-, or 7-positions .

- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) on bioactivity .

- Biological Testing : Screen against standardized microbial panels or cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ comparisons .

Data Insight : 8-Hydroxyquinoline derivatives with triazole linkages showed 9.8-fold selectivity in cancer cells, guiding SAR for dioxolane analogs .

Advanced: What crystallographic techniques validate the structure of this compound complexes?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond angles (e.g., 85.21° dihedral angle between dioxolane and quinoline planes) and hydrogen bonding networks .

- SHELX Refinement : Use SHELXL for high-resolution data refinement. Validate with R-factors (<5%) and electron density maps .

- Intermolecular Interactions : Identify stabilizing forces (e.g., C–H⋯π interactions in cobalt complexes) to explain packing behavior .

Example : SCXRD of 3-(1,3-Dioxolan-2-yl)-2-hydrazinoquinoline confirmed intramolecular N–H⋯O bonds critical for stability .

Advanced: How to address regioselectivity challenges during dioxolane ring formation?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to steer cyclization to the 8-position .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress (TLC/HPLC) to isolate intermediates favoring the desired regioisomer .

- Computational Guidance : Simulate transition states to predict favorable reaction pathways .

Case Study : Substituting 2-chloro-7-methylquinoline with ethylene glycol selectively formed the 3-dioxolane derivative, guided by steric effects .

Advanced: What mechanisms explain the antioxidant activity of this compound?

Methodological Answer:

- Radical Scavenging : Use ESR to detect ROS (e.g., •OH, O₂•⁻) quenching. Compare IC₅₀ values with standards like Trolox .

- Metal Chelation : Assess binding to Fe²⁺/Cu²⁺ via UV-Vis titration. Dioxolane oxygen atoms may enhance chelation .

- Enzyme Inhibition : Test inhibition of NADPH oxidase or xanthine oxidase, key ROS-producing enzymes .

Data : 8-Hydroxyquinoline derivatives showed EC₅₀ = 12.03 μg/mL in DPPH assays, suggesting dioxolane analogs may act similarly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.